4-Chloro-6-hydroxypicolinaldehyde
Description
4-Chloro-6-hydroxypicolinaldehyde is a substituted picolinaldehyde derivative featuring a chlorine atom at the 4-position and a hydroxyl group at the 6-position of the pyridine ring. Chloro- and hydroxyl-substituted heterocyclic aldehydes are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and ability to form coordination complexes .
Properties
Molecular Formula |
C6H4ClNO2 |
|---|---|
Molecular Weight |
157.55 g/mol |
IUPAC Name |
4-chloro-6-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4ClNO2/c7-4-1-5(3-9)8-6(10)2-4/h1-3H,(H,8,10) |
InChI Key |
GOIYLVADBPFVDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-hydroxypicolinaldehyde can be achieved through several methods. One common approach involves the chlorination of 6-hydroxypicolinaldehyde. The reaction typically employs a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atom at the 4-position .
Another method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This method utilizes boronic acids or esters as reagents and palladium catalysts to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-hydroxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include 4-chloro-6-hydroxypicolinic acid (from oxidation), 4-chloro-6-hydroxy-2-pyridinemethanol (from reduction), and various substituted derivatives depending on the nucleophile used in substitution reactions .
Scientific Research Applications
4-Chloro-6-hydroxypicolinaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-6-hydroxypicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their substituents are compared below:
| Compound Name | CAS Number | Molecular Formula | Substituents | Core Structure |
|---|---|---|---|---|
| 4-Chloro-6-methylpicolinaldehyde | 2126177-42-0 | C₇H₆ClNO | Cl, CH₃, CHO | Pyridine |
| 6-Chloro-4-hydroxypyrimidine | 4765-77-9 | C₄H₃ClN₂O | Cl, OH | Pyrimidine |
| 4-Chloro-6-methylpicolinic acid HCl | 1841081-42-2 | C₇H₇Cl₂NO₂ | Cl, CH₃, COOH, HCl | Pyridine |
| 3-Bromo-4-chloropicolinaldehyde | 1289031-51-1 | C₆H₃BrClNO | Br, Cl, CHO | Pyridine |
Key Observations :
- Substituent Effects : Chlorine at the 4-position (pyridine) or 6-position (pyrimidine) enhances electrophilicity, facilitating nucleophilic substitution or coupling reactions. Hydroxyl or methyl groups modulate solubility and steric effects .
- Core Structure Differences : Pyridine-based aldehydes (e.g., 4-Chloro-6-methylpicolinaldehyde) exhibit distinct reactivity compared to pyrimidine derivatives (e.g., 6-Chloro-4-hydroxypyrimidine), particularly in metal-catalyzed cross-coupling reactions .
Physicochemical Properties
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